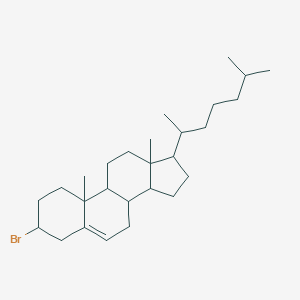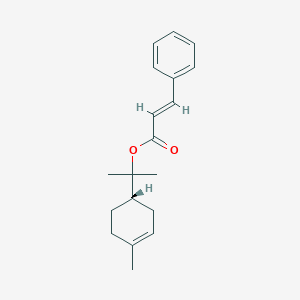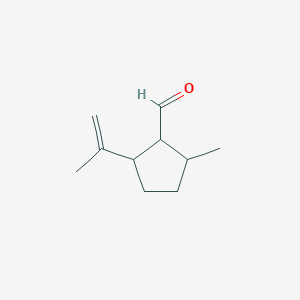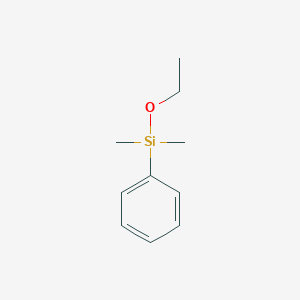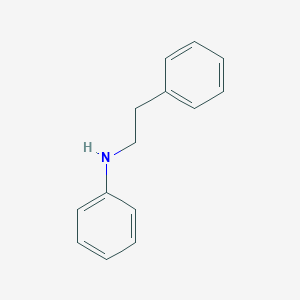
Benzeneethanamine, N-phenyl-
Vue d'ensemble
Description
Benzeneethanamine, N-phenyl- is a useful research compound. Its molecular formula is C14H15N and its molecular weight is 197.27 g/mol. The purity is usually 95%.
The exact mass of the compound Benzeneethanamine, N-phenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Benzeneethanamine, N-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzeneethanamine, N-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
N-Phenethylaniline, also known as Benzeneethanamine, N-phenyl- or N-(2-phenylethyl)aniline, is a complex organic compoundIt has been suggested that it may interact withPrimary amine oxidase in Escherichia coli and Trypsin-1 and Trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including protein digestion and regulation of cellular functions .
Mode of Action
The exact mode of action of N-Phenethylaniline is not well-defined due to its complex nature and the variety of potential targets. It is believed to interact with its targets, leading to changes in their activity. For instance, in the case of trypsin, it may alter the enzyme’s ability to break down proteins . .
Biochemical Pathways
Given its potential interaction with enzymes like trypsin, it could influence protein digestion and other related pathways . Additionally, it has been suggested that N-Phenethylaniline might inhibit the cytochrome bd oxidase in Mycobacterium tuberculosis, affecting the energy production in these bacteria .
Result of Action
It is known that the compound can interact with certain enzymes, potentially altering their activity and subsequently influencing various cellular processes . In the context of Mycobacterium tuberculosis, it might inhibit the cytochrome bd oxidase, affecting the bacteria’s energy production .
Propriétés
IUPAC Name |
N-(2-phenylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUFZACIJMPYOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061938 | |
| Record name | Benzeneethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1739-00-0 | |
| Record name | N-(2-Phenylethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1739-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneethanamine, N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001739000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneethanamine, N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneethanamine, N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-phenylphenethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Q1: How do structural modifications of N-(2-phenylethyl)aniline influence its binding affinity to serotonin and dopamine receptors?
A1: Research has shown that introducing halogen atoms, particularly chlorine, at the para position of the aniline ring in N-(2-phenylethyl)aniline significantly enhances its binding affinity for 5-HT6, D2, and 5-HT7 receptors. [] This increased affinity is attributed to halogen bonding interactions between the ligand and specific residues within the binding pockets of these receptors, as demonstrated by quantum-polarized ligand docking (QPLD) and Molecular-Mechanics-Generalized-Born/Surface Area (MM/GBSA) free-energy calculations. []
Q2: What role does N-(2-phenylethyl)aniline play in palladium-catalyzed hydroamination reactions?
A2: N-(2-phenylethyl)aniline can be synthesized through a palladium-catalyzed hydroamination reaction between aniline and vinylarenes. [] Mechanistic studies revealed that the reaction proceeds through an eta3-arylethyl diphosphine palladium triflate intermediate. [] This intermediate undergoes an external attack by aniline, leading to the formation of the desired product. []
Q3: How do the different substituents on the aromatic ring of N-(2-phenylethyl)aniline derivatives affect their crystal packing and intermolecular interactions?
A3: Substituents on the aromatic ring of N-(2-phenylethyl)aniline derivatives significantly influence their solid-state structure. For example, the presence of nitro groups leads to the formation of intermolecular N-H...O hydrogen bonds, influencing the packing arrangement. [] In contrast, a cyano substituent favors N-H...N hydrogen bonds, resulting in a distinct herringbone packing pattern. [] Interestingly, replacing the nitro group with a methylsulfonyl group disrupts the N-H hydrogen bonding network, leading to a unique tetragonal columnar arrangement. []
Q4: Can you explain the impact of conformational flexibility in the ethyl linker of N-(2-phenylethyl)aniline on its crystal structure?
A4: The conformation around the ethyl linker in N-(2-phenylethyl)aniline derivatives impacts the relative orientation of the phenyl and aniline rings and consequently affects the crystal packing. When the ethyl group adopts an anti conformation, the rings are nearly parallel, facilitating close packing. [] Conversely, a gauche conformation leads to almost perpendicular rings, resulting in weaker intermolecular interactions. [] This conformational flexibility highlights the sensitivity of the solid-state structure to subtle changes in molecular geometry.
Q5: Are there alternative heterogeneous catalysts for hydroamination reactions involving aniline and how do they compare to palladium-based systems?
A5: While palladium complexes immobilized on supported ionic liquids have demonstrated effectiveness in catalyzing the hydroamination of vinyl-benzene with aniline, [] research exploring alternative heterogeneous catalysts, such as strong Bronsted acids, has also shown promise. [] These Bronsted acid catalysts exhibit high activity for the addition of aniline to 1,3-cyclohexadiene, offering a potentially valuable alternative to palladium-based systems. [] The choice between these catalytic approaches likely depends on factors like substrate specificity, desired regioselectivity, and overall reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

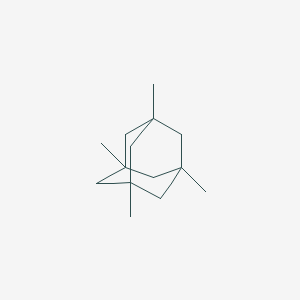


![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)
![1,2-Bis[(propan-2-yl)oxy]benzene](/img/structure/B167301.png)


